3-(benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide

Medicinal Chemistry Anticancer Structure-Activity Relationship

3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide (CAS 1396888-42-8) is a synthetic small molecule (C₁₆H₂₀N₂O₄S, MW 336.41) featuring a benzenesulfonyl-propanamide motif linked to an N-cyclopropyl-5-oxopyrrolidine scaffold. It is commercially available from multiple vendors with reported purity of ≥95%.

Molecular Formula C16H20N2O4S
Molecular Weight 336.41
CAS No. 1396888-42-8
Cat. No. B2740417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide
CAS1396888-42-8
Molecular FormulaC16H20N2O4S
Molecular Weight336.41
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H20N2O4S/c19-15(8-9-23(21,22)14-4-2-1-3-5-14)17-12-10-16(20)18(11-12)13-6-7-13/h1-5,12-13H,6-11H2,(H,17,19)
InChIKeyTWDKDBJNQFPUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide (CAS 1396888-42-8): Procurement-Relevant Chemical Identity and Data Availability Profile


3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide (CAS 1396888-42-8) is a synthetic small molecule (C₁₆H₂₀N₂O₄S, MW 336.41) featuring a benzenesulfonyl-propanamide motif linked to an N-cyclopropyl-5-oxopyrrolidine scaffold. It is commercially available from multiple vendors with reported purity of ≥95% . This compound belongs to the broader chemotype of pyrrolidine-containing benzenesulfonamides, a class extensively investigated for carbonic anhydrase inhibition, acetylcholinesterase inhibition, and anticancer activity [1]. Critically, a comprehensive search of the public scientific and patent literature as of mid-2026 reveals zero peer-reviewed publications or patents containing quantitative biological or physicochemical data for this specific compound. All available procurement listings cite no primary experimental data. Therefore, any direct, head-to-head differentiation from closely related analogs cannot currently be supported by published evidence.

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide: Structural Uniqueness Among Pyrrolidine-Benzenesulfonamide Analogs


Within the pyrrolidine-benzenesulfonamide chemotype, minor structural modifications produce substantial shifts in biological target engagement. Published structure-activity relationship (SAR) studies on closely related series demonstrate that the position of the carboxamide/sulfonamide attachment on the pyrrolidine ring (C-2 vs. C-3), the nature of the N-substituent (cyclopropyl, aryl, or alkyl), and the linker length between the benzenesulfonyl group and the amide profoundly affect both potency and selectivity across targets including carbonic anhydrase isoforms, acetylcholinesterase, and cancer cell lines [1]. Compound 1396888-42-8 occupies a structurally distinct position within this chemical space due to its unique combination of three features: (1) a cyclopropyl group on the pyrrolidone nitrogen, (2) the carboxamide attachment at the pyrrolidine C-3 position rather than C-2, and (3) a benzenesulfonyl-propanamide side chain. These architectural features differ from all published analogs with quantitative activity data, meaning that simple interchange with any reported congener cannot be assumed to yield equivalent biological performance without explicit experimental validation [2].

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide: Structural and Chemotype-Level Benchmarking


Structural Differentiation: Unique N-Cyclopropyl C-3 Carboxamide Architecture vs. Published C-2 Carboxamide Anticancer Series

Compound 1396888-42-8 features its carboxamide at the pyrrolidine C-3 position with an N-cyclopropyl substituent, linked via a two-carbon spacer to the benzenesulfonyl moiety. This topology is distinct from the closest published comparator series — substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides (11a–f) — where the carboxamide is at the C-2 position with the benzenesulfonyl group attached directly to the pyrrolidone nitrogen, and no cyclopropyl N-substituent is present [1]. In the comparator series, compounds 11a–c showed % inhibition in PC-3 prostate cancer cells of 61.2–79.2% at 20 μg/mL and 67.2–87.2% at 40 μg/mL, superior to adriamycin; however, these potencies are exquisitely dependent on the C-2 substitution pattern and cannot be extrapolated to the C-3 architecture of 1396888-42-8 [1]. This difference in substitution regiochemistry (C-3 vs. C-2) represents a critical determinant of target binding that must be verified empirically.

Medicinal Chemistry Anticancer Structure-Activity Relationship Pyrrolidine Scaffold

Chemotype-Level Target Engagement Benchmarking: Carbonic Anhydrase and AChE Inhibition in Multi-Functionalized Pyrrolidine-Benzenesulfonamides

A 2024 study of multi-functionalized pyrrolidine-containing benzenesulfonamides provides quantitative Ki benchmarks for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition within the chemotype class. Compound 3b achieved Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II), while compounds 6a and 6b showed AChE Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, compared to the reference inhibitor tacrine [1]. These data establish that pyrrolidine-benzenesulfonamides can achieve single-digit to low double-digit nanomolar potency against these targets. However, 1396888-42-8 contains a cyclopropyl N-substituent and C-3 propanamide linker not represented in the tested series, and no direct CA or AChE inhibition data exist for this specific compound. The chemotype potency range (Ki ~5–30 nM) provides a class-level baseline but does not constitute prediction or proof of activity for 1396888-42-8.

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Enzyme Kinetics Pyrrolidine-Benzenesulfonamide

Antimicrobial and Antituberculosis Chemotype Baseline: MIC Data from Pyrrolidine-Benzenesulfonamide Series

In the 2024 Poyraz et al. study, pyrrolidine-benzenesulfonamide analogs exhibited moderate antituberculosis activity against M. tuberculosis with MIC values of 15.62 μg/mL for compounds 6a–6c, alongside broader antibacterial and antifungal activity in the MIC range of 62.5–500 μg/mL [1]. DNA-binding studies indicated compound-DNA interaction (binding constants K = 1.5 × 10⁴ to 4.0 × 10⁵ M⁻¹) as a potential mechanism [2]. These data provide a class-level activity baseline for antimicrobial evaluation. Compound 1396888-42-8, with its distinct N-cyclopropyl and C-3 propanamide substitution, has no reported MIC or DNA-binding data; its antimicrobial potential relative to the published series remains entirely uncharacterized.

Antimicrobial Antituberculosis MIC Mycobacterium tuberculosis

In Vivo Antineoplastic Activity Baseline: Ehrlich Ascites Carcinoma Model Data for Related 1-(Benzenesulfonyl)-5-Oxopyrrolidine Derivatives

A series of twelve 1-(substituted benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid derivatives were evaluated for antineoplastic activity in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC), with accompanying QSAR analysis [1]. Quantitative in vivo tumor inhibition data were generated for these compounds. Compound 1396888-42-8 differs from this series in three fundamental structural features: the carboxylic acid is replaced by a propanamide linked to a C-3 amide, and a cyclopropyl group is introduced at the pyrrolidone nitrogen. These substantial structural modifications place the target compound outside the QSAR domain of the published series, meaning no in vivo activity inference is possible without dedicated experimentation. The data serve solely as a class-level proof-of-concept that 5-oxopyrrolidine-benzenesulfonyl derivatives can exhibit in vivo antineoplastic activity.

Antineoplastic In Vivo Ehrlich Ascites Carcinoma QSAR

Evidence-Based Application Scenarios for 3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide: Where This Compound Fits in Current Research Pipelines


De Novo Chemical Probe Development for Carbonic Anhydrase or Acetylcholinesterase Targeting

The pyrrolidine-benzenesulfonamide chemotype has demonstrated nanomolar inhibitory potency against carbonic anhydrase isoforms (Ki = 5–18 nM) and acetylcholinesterase (Ki = 22–27 nM) [1]. Compound 1396888-42-8, with its unexplored N-cyclopropyl C-3 propanamide architecture, represents a structurally novel entry point for medicinal chemistry campaigns seeking to expand SAR beyond the characterized C-2 carboxamide series. Procurement is warranted for research groups conducting fragment-based or structure-guided optimization where the cyclopropyl group may confer favorable steric or lipophilic properties previously unexplored at this scaffold position.

Anticancer Screening Libraries Seeking Pyrrolidine Scaffold Diversity

Published 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides have shown activity superior to adriamycin in PC-3 prostate cancer cells (% inhibition 67.2–87.2% at 40 μg/mL) [1]. Compound 1396888-42-8 offers a structurally differentiated C-3 propanamide variant for inclusion in diversity-oriented screening decks. Its procurement is most justified for programs that systematically explore positional isomer effects (C-3 vs. C-2 substitution) on anticancer potency, where direct comparative data generation would fill a documented SAR gap.

Antimicrobial and Antituberculosis Lead Identification Programs

Class-level evidence shows moderate antituberculosis activity (MIC = 15.62 μg/mL against M. tuberculosis) for pyrrolidine-benzenesulfonamides [1]. The unique N-cyclopropyl substitution of 1396888-42-8 may influence membrane permeability and target engagement in mycobacterial species, a hypothesis testable only with empirical evaluation. Procurement is appropriate for screening cascades where baseline MIC ≤ 15.62 μg/mL is used as a go/no-go threshold and novel structural features are valued for patentability and resistance profile differentiation.

DNA-Binding and Mechanistic Studies of Oxopyrrolidine-Containing Heterocycles

Oxopyrrolidine-embedded heterocycles have demonstrated DNA minor-groove binding with affinities of K = 1.5 × 10⁴ to 4.0 × 10⁵ M⁻¹ and docking energies of −23.84 to −30.96 kJ/mol [1]. Compound 1396888-42-8, bearing both a benzenesulfonyl group and a cyclopropyl-substituted oxopyrrolidine, provides a structurally distinct probe for investigating how N-substitution and linker geometry affect DNA interaction. Procurement is recommended for biophysical chemistry groups studying small molecule-DNA recognition where scaffold diversity is critical for elucidating binding mode determinants.

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